![molecular formula C22H26N4O B5628092 2-cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628092.png)
2-cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Diazaspiro[5.5]undecane derivatives are notable for their intricate molecular architecture, incorporating spiro and diaza functionalities into one compound. These characteristics contribute to a broad spectrum of chemical reactivity and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves divergent synthesis methods, including efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Moreover, spirocyclization of pyridine substrates has been used to construct 3,9-diazaspiro[5.5]undecane derivatives, highlighting the versatility of synthetic approaches (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the target compound, is characterized by the presence of two nitrogen atoms incorporated within a spirocyclic framework. This unique structure has been elucidated through various techniques, including NMR and X-ray crystallography, revealing preferred conformations and intermolecular interactions (Islam et al., 2017).
properties
IUPAC Name |
2-cyclopropyl-4-phenyl-9-pyrazin-2-yl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-21-19(17-4-2-1-3-5-17)14-22(16-26(21)18-6-7-18)8-12-25(13-9-22)20-15-23-10-11-24-20/h1-5,10-11,15,18-19H,6-9,12-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMADJJZNFLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCN(CC3)C4=NC=CN=C4)CC(C2=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one |
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